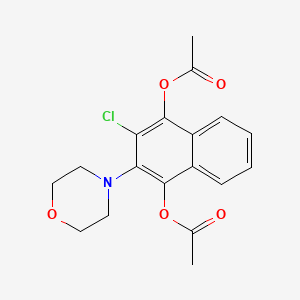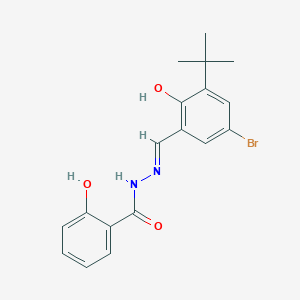
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate, also known as CDDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, which is a common aromatic hydrocarbon that is found in many natural and synthetic compounds. CDDP is a highly stable and soluble compound that has been used in a variety of research settings due to its unique properties and characteristics.
作用机制
The mechanism of action of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This compound has been shown to affect the function of certain ion channels and receptors, which can have a significant impact on cellular signaling and communication.
Biochemical and Physiological Effects:
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of biochemical and physiological effects in various research settings. This compound has been shown to affect the function of certain enzymes and proteins, which can have a significant impact on cellular processes. Additionally, 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of physiological effects, including changes in heart rate, blood pressure, and respiration.
实验室实验的优点和局限性
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability and solubility, which makes it easy to work with in a variety of research settings. Additionally, 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of unique properties that make it a valuable tool for studying various biological processes and mechanisms. However, there are also some limitations to using 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate in lab experiments, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are a number of future directions for research on 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate. One potential area of research is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Additionally, there is a need for further research into the mechanism of action of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate, which could lead to the development of new drugs and therapies. Finally, there is a need for further research into the potential applications of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate in various research settings, including biochemistry, pharmacology, and toxicology.
合成方法
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate can be synthesized through a variety of methods, including chemical reactions between naphthalene and other compounds. One common method involves the reaction of naphthalene with chloroacetic acid and morpholine, which results in the formation of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate. This synthesis method has been widely used in research settings due to its simplicity and efficiency.
科学研究应用
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been extensively studied for its potential applications in scientific research. This compound has been used in a variety of research settings, including biochemistry, pharmacology, and toxicology. 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of unique properties that make it a valuable tool for studying various biological processes and mechanisms.
属性
IUPAC Name |
(4-acetyloxy-3-chloro-2-morpholin-4-ylnaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(21)24-17-13-5-3-4-6-14(13)18(25-12(2)22)16(15(17)19)20-7-9-23-10-8-20/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFAXPOFXGENBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyloxy-3-chloro-2-morpholin-4-ylnaphthalen-1-yl) acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![7,8-dimethoxy-1-methyl-5-(4-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5975036.png)
![3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5975039.png)
![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975061.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B5975064.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5975086.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)
![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5975091.png)
![1-[chloro(diphenyl)acetyl]pyrrolidine](/img/structure/B5975099.png)

![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B5975126.png)
![3-(2-fluorophenyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5975131.png)